molecular formula C21H21N3O B12527326 N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide CAS No. 820961-48-6

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide

Cat. No.: B12527326
CAS No.: 820961-48-6
M. Wt: 331.4 g/mol
InChI Key: KJCBHRQSYMTEIS-UHFFFAOYSA-N
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Description

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide typically involves the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride in ethanol in the presence of potassium hydroxide . This reaction yields 4-(2,6-diphenylpyrimidin-4-yl)aniline, which can then be further modified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.

Properties

CAS No.

820961-48-6

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C21H21N3O/c1-21(2,3)20(25)24-18-14-17(15-10-6-4-7-11-15)22-19(23-18)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25)

InChI Key

KJCBHRQSYMTEIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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